4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide
Brand Name: Vulcanchem
CAS No.: 16403-84-2
VCID: VC21054897
InChI: InChI=1S/C25H20N4O3/c1-15-11-12-17(24(26)31)14-21(15)28-29-22-19-10-6-5-7-16(19)13-20(23(22)30)25(32)27-18-8-3-2-4-9-18/h2-14,30H,1H3,(H2,26,31)(H,27,32)
SMILES: CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide

CAS No.: 16403-84-2

Cat. No.: VC21054897

Molecular Formula: C25H20N4O3

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide - 16403-84-2

Specification

CAS No. 16403-84-2
Molecular Formula C25H20N4O3
Molecular Weight 424.5 g/mol
IUPAC Name 4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Standard InChI InChI=1S/C25H20N4O3/c1-15-11-12-17(24(26)31)14-21(15)28-29-22-19-10-6-5-7-16(19)13-20(23(22)30)25(32)27-18-8-3-2-4-9-18/h2-14,30H,1H3,(H2,26,31)(H,27,32)
Standard InChI Key HHKRJRPMGWIXCT-IADYIPOJSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4
SMILES CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator